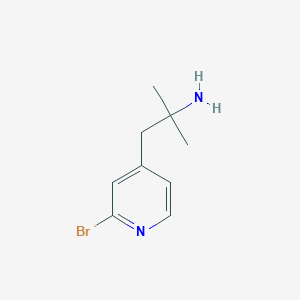
1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine is a compound that belongs to the class of bromopyridine derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both bromine and pyridine moieties in the structure makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine typically involves multiple steps, including nucleophilic substitution, diazotization-Sandmeyer reactions, and palladium-catalyzed amination. One common method involves the bromination of pyridine derivatives followed by the introduction of the amine group through nucleophilic substitution. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound is used in the development of advanced materials, including polymers and ligands for metal complexes.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyridine ring play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Bromopyridin-4-YL)-2-methylpropan-2-amine can be compared with other bromopyridine derivatives, such as:
2-Bromopyridine: Lacks the amine group, making it less versatile for certain applications.
4-Bromopyridine: Similar structure but different substitution pattern, affecting its reactivity and applications.
2,6-Dibromopyridine: Contains two bromine atoms, leading to different reactivity and potential for forming more complex structures.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
1-(2-bromopyridin-4-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,11)6-7-3-4-12-8(10)5-7/h3-5H,6,11H2,1-2H3 |
InChI Key |
BFFTVCQKCWOFAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=NC=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















